molecular formula C20H18N2O3S2 B2609219 (4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1111164-60-3

(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone

Cat. No. B2609219
CAS RN: 1111164-60-3
M. Wt: 398.5
InChI Key: XVIPFHMBCHJAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone, also known as PSQ-TMM, is a novel compound that has gained attention in the scientific research community due to its potential applications in various fields. PSQ-TMM is a quinoline-based compound that has a thiomorpholine group attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Scientific Research Applications

Organic Synthesis Techniques

Research in organic synthesis has explored the functionalization and applications of quinoline derivatives, emphasizing methodologies for constructing complex molecules. For instance, Belyaeva et al. (2018) demonstrated the simultaneous double C2/C3 functionalization of the quinoline molecule, highlighting the synthetic utility of these transformations in organic chemistry Belyaeva, Nikitina, Afonin, & Trofimov, 2018.

Spectroscopic Properties and Sensing Applications

The study of the spectroscopic properties of quinoline derivatives has led to the development of materials with potential applications in sensing. Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, providing insights into their use in fluorescence-based sensors Al-Ansari, 2016.

Antimicrobial and Antimalarial Agents

Quinoline derivatives have been evaluated for their antimicrobial and antimalarial properties. Parthasaradhi et al. (2015) synthesized novel quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents, illustrating the potential of quinoline derivatives in therapeutic applications Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015.

Antioxidant and Antiproliferative Activities

The antioxidant and antiproliferative activities of quinoline derivatives have been a subject of interest for their potential in cancer therapy and protection against oxidative stress. Çetinkaya, Göçer, Menzek, & Gülçin (2012) synthesized (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, evaluating their antioxidant properties, which could be promising for new therapeutic strategies Çetinkaya, Göçer, Menzek, & Gülçin, 2012.

Fluorescent Labeling and Sensing

The development of fluorescent labeling reagents based on quinoline derivatives has been explored for biomedical analysis. Hirano, Hamase, Fukuda, Tomita, & Zaitsu (2004) introduced a novel stable fluorophore, 6-methoxy-4-quinolone, with strong fluorescence in a wide pH range, suitable for fluorescent labeling applications Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004.

properties

IUPAC Name

[4-(benzenesulfonyl)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-20(22-10-12-26-13-11-22)17-14-21-18-9-5-4-8-16(18)19(17)27(24,25)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIPFHMBCHJAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.